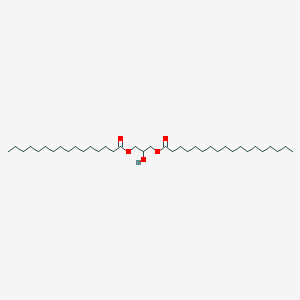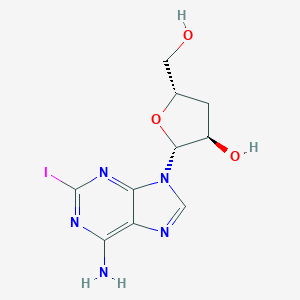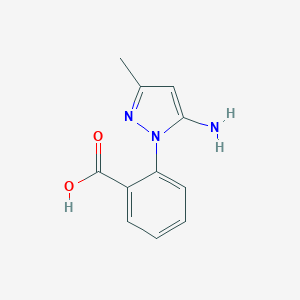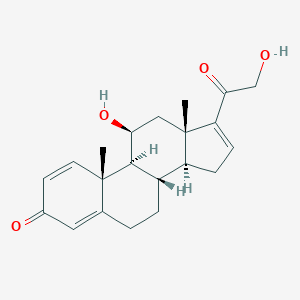
6-Chloro-ddP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have significant biological activity and are used in various therapeutic applications, including antiviral and anticancer treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with a purine base, such as 6-chloropurine.
Glycosylation: The purine base is glycosylated with a protected sugar derivative, such as 2,3-dideoxy-beta-D-glyceropentofuranose, under acidic or basic conditions.
Deprotection: The protecting groups on the sugar moiety are removed to yield the final nucleoside analog.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using automated reactors. The process includes:
Optimization of Reaction Conditions: Temperature, pH, and solvent conditions are optimized for maximum yield and purity.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the purine ring or the sugar moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amino-purine derivative.
Applications De Recherche Scientifique
6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine has several scientific research applications, including:
Antiviral Research: Nucleoside analogs are often studied for their potential to inhibit viral replication by incorporating into viral DNA or RNA.
Cancer Research: These compounds can be used to study their effects on cancer cell proliferation and apoptosis.
Biochemical Studies: Researchers use nucleoside analogs to investigate the mechanisms of nucleic acid synthesis and repair.
Mécanisme D'action
The mechanism of action of 6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit Polymerases: The compound can inhibit DNA or RNA polymerases, preventing the elongation of nucleic acid chains.
Induce Chain Termination: The lack of a 3’-hydroxyl group in the sugar moiety can lead to chain termination during nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxyadenosine (ddA): Another nucleoside analog used in antiviral research.
6-Chloropurine: The parent compound used in the synthesis of various nucleoside analogs.
2’,3’-Dideoxycytidine (ddC): A nucleoside analog with similar antiviral properties.
Uniqueness
6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine is unique due to its specific structure, which combines the 6-chloropurine base with a 2,3-dideoxy sugar moiety. This unique structure imparts specific biological activities and makes it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
120503-34-6 |
|---|---|
Formule moléculaire |
C10H11ClN4O2 |
Poids moléculaire |
254.67 g/mol |
Nom IUPAC |
[(2S,5R)-5-(6-chloropurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11ClN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1 |
Clé InChI |
HYFBPEGMDSQUBT-NKWVEPMBSA-N |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3Cl |
SMILES isomérique |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3Cl |
SMILES canonique |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3Cl |
| 120503-34-6 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)



![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)






